molecular formula C12H13F3N2O2 B2692908 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide CAS No. 330566-29-5

2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide

Cat. No. B2692908
CAS RN: 330566-29-5
M. Wt: 274.243
InChI Key: WCNPMLDTSOUNPE-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide , also known as TFA , is a chemical compound that has garnered attention across various fields due to its unique physical and chemical properties. Its molecular formula is C12H13F3N2O2 , and its molar mass is approximately 274.24 g/mol . The compound’s structure can be visualized as follows:

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Electrophilic Fluorinating Agent : One study discusses the use of perfluoro-[N-(4-pyridyl)acetamide], a related compound, as a new site-selective electrophilic fluorinating agent. This agent can fluorinate various substrates under mild conditions, indicating potential uses in synthesizing fluorinated derivatives, including those related to 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide (Banks, Besheesh, & Tsiliopoulos, 1996).

  • Nickel and Copper Complexes : Another application involves the synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, including a morpholine variant. These complexes might offer insights into designing coordination compounds with specific properties (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

  • DNA-Dependent Protein Kinase Inhibitors : The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, showcases the role of such compounds in creating targeted therapeutic agents (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

  • Antinociceptive Effects : The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide as a selective σ1 receptor ligand with antinociceptive effects illustrates the potential for developing new pain management therapies (Navarrete-Vázquez et al., 2016).

Material Science and Photophysical Studies

  • Photophysical Characterization : The synthesis and photophysical characterization of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine demonstrate the potential of morpholine derivatives in material science, especially in developing photoluminescent materials (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Biological Interaction Studies

  • DNA and Protein Binding : Studies on new paracetamol derivatives, including those involving morpholine, provide insights into their interaction with DNA and proteins. Such interactions are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Raj, 2020).

properties

IUPAC Name

2,2,2-trifluoro-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNPMLDTSOUNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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